Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-3-5-6-7(8(12)13-4-2)14-9(10)11-6/h3-5H2,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRJDESRRBKKDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SC(=N1)N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate

Introduction

The 2-aminothiazole (2-AT) scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged pharmacophore" due to its presence in a multitude of clinically significant drugs.[1][2] Molecules incorporating this five-membered heterocycle, which contains both sulfur and nitrogen, exhibit a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5] Marketed drugs such as the kinase inhibitor Dasatinib, the PI3Kα inhibitor Alpelisib, and the H2-receptor antagonist Famotidine feature the 2-aminothiazole core, highlighting its versatility and importance in drug design.[1][2][5]

This technical guide provides a comprehensive overview of a specific and valuable derivative within this class: Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate . We will delve into its molecular structure, physicochemical properties, a detailed synthesis protocol grounded in established chemical principles, methods for its characterization, and its applications as a versatile building block for drug discovery and development professionals.

Molecular Structure and Physicochemical Properties

The structural and chemical properties of a compound are fundamental to understanding its reactivity, solubility, and potential biological interactions.

Chemical Structure

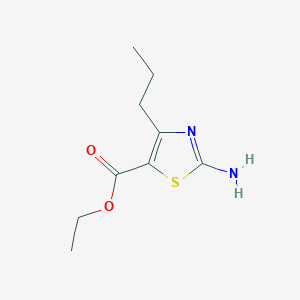

The molecule consists of a central 1,3-thiazole ring, substituted at key positions: an amino group at position 2, a propyl group at position 4, and an ethyl carboxylate group at position 5. This arrangement of functional groups provides multiple points for further chemical modification.

Caption: Chemical Structure of this compound.

Compound Identifiers and Properties

The key identifiers and computed physicochemical properties are summarized below, providing essential data for laboratory use and computational modeling.[6]

| Identifier/Property | Value | Source |

| IUPAC Name | This compound | PubChem[6] |

| CAS Number | 81569-37-1 | PubChem[6] |

| Molecular Formula | C₉H₁₄N₂O₂S | PubChem[6] |

| Molecular Weight | 214.29 g/mol | PubChem[6] |

| InChIKey | JTRJDESRRBKKDQ-UHFFFAOYSA-N | PubChem[6] |

| Canonical SMILES | CCCC1=C(SC(=N1)N)C(=O)OCC | PubChem[6] |

| XLogP3 | 2.3 | PubChem[6] |

| Hydrogen Bond Donor Count | 1 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[6] |

| Rotatable Bond Count | 5 | PubChem[6] |

Synthesis and Mechanistic Insights

The most reliable and widely adopted method for constructing the 2-aminothiazole ring is the Hantzsch Thiazole Synthesis .[7][8][9] This reaction involves the condensation of an α-haloketone (or α-halo-β-ketoester in this case) with a thioamide, typically thiourea, to form the thiazole ring.[7][10]

Reaction Scheme: Hantzsch Synthesis

The synthesis proceeds by reacting ethyl 2-chloro-3-oxohexanoate with thiourea. The α-chloro-β-ketoester provides the C4-C5 backbone and the associated substituents, while thiourea provides the N-C-S fragment (N3, C2, and S1) of the heterocyclic ring.

Caption: Hantzsch synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a validated, general procedure adapted for this specific target, ensuring high yield and purity.[7][11][12]

Materials:

-

Ethyl 3-oxohexanoate (1 equivalent)

-

N-Chlorosuccinimide (NCS) (1.1 equivalents)

-

Thiourea (1.2 equivalents)

-

Ethanol (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

-

Synthesis of Ethyl 2-chloro-3-oxohexanoate (α-Halogenation):

-

To a stirred solution of ethyl 3-oxohexanoate (1 eq.) in a suitable solvent like dichloromethane at 0 °C, add N-Chlorosuccinimide (1.1 eq.) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Causality: The α-position to the ketone is enolizable and nucleophilic, allowing for electrophilic chlorination by NCS. This step creates the essential α-halo-β-ketoester precursor.

-

The reaction mixture is then washed with water and brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product is often used directly in the next step without further purification.

-

-

Hantzsch Cyclization:

-

Dissolve the crude ethyl 2-chloro-3-oxohexanoate (1 eq.) in anhydrous ethanol.

-

Add thiourea (1.2 eq.) to the solution.

-

Heat the mixture to reflux (approx. 78 °C) and maintain for 3-5 hours. Monitor the reaction progress using TLC.

-

Causality: The nucleophilic sulfur of thiourea attacks the carbon bearing the chlorine in an Sₙ2 reaction. This is followed by an intramolecular cyclization where a nitrogen atom attacks the ketone carbonyl. A final dehydration step yields the aromatic thiazole ring.[10]

-

-

Work-up and Purification:

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water.

-

Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8. This will precipitate the crude product.

-

Filter the resulting solid using a Büchner funnel, and wash the filter cake with cold water.

-

Validation: This neutralization and precipitation step removes acidic byproducts and excess reagents, providing a crude product of sufficient purity for many applications.

-

For higher purity, the crude solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

-

Final Product Handling:

-

Dry the purified solid under vacuum to obtain this compound as a solid.

-

Store the final compound in a cool, dry place, protected from light.

-

Spectroscopic Characterization

Confirming the structure and purity of the synthesized compound is critical. Below are the expected spectroscopic data based on analysis of closely related analogs.

| Spectroscopic Data | Expected Values / Interpretation |

| ¹H NMR | δ (ppm): 0.9-1.0 (t, 3H, -CH₂CH₂CH₃), 1.2-1.4 (t, 3H, -OCH₂CH₃), 1.6-1.8 (m, 2H, -CH₂CH₂CH₃), 2.8-3.0 (t, 2H, -CH₂CH₂CH₃), 4.2-4.4 (q, 2H, -OCH₂CH₃), 7.1-7.3 (s, 2H, -NH₂). Interpretation: Signals correspond to the propyl and ethyl groups, with the broad singlet confirming the amino protons. |

| ¹³C NMR | δ (ppm): ~14 (-CH₃, propyl & ethyl), ~22 (-CH₂, propyl), ~32 (-CH₂, propyl), ~60 (-OCH₂-), ~110 (C5), ~150 (C4), ~162 (C=O), ~170 (C2). Interpretation: Confirms the carbon backbone, including the distinct signals for the thiazole ring carbons, the ester carbonyl, and the aliphatic side chains. |

| IR | ν (cm⁻¹): 3300-3100 (N-H stretch, amino), 2960-2850 (C-H stretch, aliphatic), ~1680 (C=O stretch, ester), ~1620 (N-H bend), ~1540 (C=N stretch, thiazole ring). Interpretation: Key functional groups (amino, ester, alkyl chains) are identified by their characteristic vibrational frequencies. |

| Mass Spec (ESI+) | m/z: 215.08 [M+H]⁺. Interpretation: The molecular ion peak corresponding to the protonated molecule confirms the molecular weight of the compound (214.29 g/mol ). |

Applications in Drug Discovery and Medicinal Chemistry

This compound is not an end-product therapeutic itself but rather a highly valuable and versatile intermediate. Its utility stems from the three reactive handles available for diversification: the 2-amino group, the 5-ester group, and the potential for modification of the 4-propyl group.

-

Kinase Inhibitors: The 2-aminothiazole scaffold is a proven "hinge-binder" for many protein kinases. The amino group can form critical hydrogen bonds with the kinase hinge region. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to build out complex side chains, as seen in the development of Dasatinib.[5][13]

-

Anticancer Agents: Beyond kinases, derivatives of this scaffold have shown promise as inhibitors of other cancer targets. For example, related 2-(acylamino)thiazole-5-carboxylate compounds have been developed as potent inhibitors of the mitotic kinesin HSET (KIFC1), a target for cancers with centrosome amplification.[14]

-

Antimicrobial and Anti-inflammatory Agents: The 2-AT core is present in numerous compounds with potent antibacterial and anti-inflammatory activity.[1][3] The ethyl ester provides a convenient starting point for creating amide libraries to explore structure-activity relationships (SAR) against bacterial enzymes or inflammatory targets.

Conceptual Drug Discovery Workflow

The following diagram illustrates a typical workflow where this compound serves as a starting scaffold for a lead optimization campaign.

Caption: Drug discovery workflow starting from the title compound.

Conclusion

This compound is a strategically important molecule in the field of medicinal chemistry. Its straightforward synthesis via the Hantzsch reaction, combined with its multiple points for chemical diversification, makes it an ideal starting point for the development of novel therapeutics. The proven track record of the 2-aminothiazole core in numerous FDA-approved drugs provides a strong rationale for its continued use in exploring new chemical space for challenging biological targets. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to effectively synthesize, characterize, and utilize this potent chemical scaffold in their research endeavors.

References

-

Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 804-824. [Link]

-

El-Sayed, M. S., Abbas, H. S., & El-Sayed, M. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. ResearchGate. [Link]

-

Nevagi, R. J., Nevagi, P. R., & Amin, P. D. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

-

Asr, M. A., & Rauf, A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 44. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

-

Bou-Salah, L., Belaidi, S., Villemin, D., & Choukchou-Braham, N. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1469. [Link]

-

Khan Academy. (2019, January 19). synthesis of thiazoles. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Zhang, L., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(vi), 32-38. [Link]

-

Ross, C. P., et al. (2022). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes. Journal of Medicinal Chemistry, 65(17), 11674–11696. [Link]

Sources

- 1. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C9H14N2O2S | CID 824437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. synarchive.com [synarchive.com]

- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 12. Thiazole synthesis [organic-chemistry.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate

Executive Summary

This technical guide provides a comprehensive overview of Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate, a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug discovery. We will delve into its core molecular properties, including its precise molecular weight and formula, and present a detailed, field-proven protocol for its synthesis. Furthermore, this guide will explore the expected analytical characterization of the molecule and discuss its broader applications, contextualized within the well-established therapeutic potential of the 2-aminothiazole scaffold. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this valuable chemical entity.

Introduction: The 2-Aminothiazole Scaffold in Modern Drug Discovery

The 2-aminothiazole nucleus is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged structure."[1] This designation is earned due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2] The inherent structural features of the 2-aminothiazole ring—including its hydrogen bond donors and acceptors, and its capacity for diverse substitutions—make it a versatile scaffold for the rational design of novel therapeutics.[1]

This scaffold is a fundamental component of several clinically approved drugs, such as the anticancer agent Dasatinib.[3] The literature extensively documents the potent and selective activity of 2-aminothiazole derivatives against numerous human cancer cell lines, including breast, lung, and leukemia.[3] Beyond oncology, these derivatives have demonstrated significant potential as antiviral, antimicrobial, anti-inflammatory, and antidiabetic agents.[2][4] this compound represents a key building block within this important class, offering specific substitution patterns at the C4 and C5 positions that are crucial for exploring structure-activity relationships (SAR).[3]

Core Molecular Profile

A precise understanding of a compound's fundamental properties is the bedrock of any research and development endeavor. The key identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂O₂S | [5][6] |

| Molecular Weight | 214.29 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| CAS Number | 81569-37-1 | [5][6] |

| Canonical SMILES | CCCc1c(s/c(n1)=N)\C(=O)OCC | [5] |

| InChI | InChI=1S/C9H14N2O2S/c1-3-5-6-7(8(12)13-4-2)14-9(10)11-6/h3-5H2,1-2H3,(H2,10,11) | [5][6] |

Molecular Structure and Visualization

The arrangement of functional groups on the thiazole core dictates the molecule's chemical reactivity and biological activity. The structure features a primary amine at position 2, a propyl group at position 4, and an ethyl carboxylate at position 5.

Caption: Molecular structure of this compound.

Synthesis and Mechanistic Rationale

The Hantzsch Thiazole Synthesis: A Foundational Approach

The most reliable and widely adopted method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone (or a related α-halo carbonyl compound) with a thioamide-containing species, most commonly thiourea. The causality of this choice is clear: it is a robust, high-yielding reaction that allows for the direct installation of the C2-amino group and provides a straightforward pathway to introduce diversity at the C4 and C5 positions of the thiazole ring.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, wherein successful synthesis can be confirmed by the analytical methods outlined in Section 5.0. It is adapted from general procedures for analogous thiazole syntheses.[7][8]

Step 1: Synthesis of the α-halo-β-ketoester Precursor (Ethyl 2-chloro-3-oxohexanoate)

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyl 3-oxohexanoate (1 equivalent) and anhydrous dichloromethane.

-

Cooling: Cool the solution to 0°C in an ice bath. This is a critical step to control the exothermicity of the chlorination reaction and prevent side-product formation.

-

Chlorination: Add sulfuryl chloride (SO₂Cl₂) (1.05 equivalents) dropwise to the stirred solution over 30 minutes. The slow addition rate is essential for maintaining temperature control.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ethyl 2-chloro-3-oxohexanoate is typically used in the next step without further purification.

Step 2: Cyclocondensation with Thiourea

-

Setup: In a round-bottom flask, dissolve the crude ethyl 2-chloro-3-oxohexanoate (1 equivalent) and thiourea (1.1 equivalents) in absolute ethanol. Ethanol serves as an excellent polar protic solvent for this condensation reaction.

-

Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 3-6 hours. The elevated temperature provides the necessary activation energy for the cyclization to occur. Monitor the reaction progress by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, pour the mixture into ice-cold water to induce precipitation.

-

Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove residual impurities. The product can be further purified by recrystallization from ethanol to yield this compound as a solid.

Synthesis Workflow Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C9H14N2O2S | CID 824437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. SmallMolecules.com | this compound (from 1 microMole to 1 g) from Eximedlab | SmallMolecules.com [smallmolecules.com]

- 7. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

A Comprehensive Technical Guide to Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical compound Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate, focusing on its IUPAC nomenclature, structural elucidation, synthesis, and significance in medicinal chemistry. As a cornerstone heterocyclic compound, its derivatives are integral to the development of novel therapeutic agents.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1] Specifically, the 2-aminothiazole moiety is a key structural component in a wide array of biologically active compounds, exhibiting properties that include antimicrobial, anti-inflammatory, anticancer, and anti-HIV activities.[2] The functional versatility and synthetic accessibility of 2-aminothiazole derivatives make them a focal point of drug discovery and development programs. This guide will deconstruct a specific, yet representative, member of this class: this compound.

Decoding the IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds, ensuring that a name corresponds to a single, unambiguous structure.[3] An analysis of "this compound" reveals the precise architecture of the molecule. The PubChem database confirms "this compound" as the IUPAC name for this compound.[4]

The Core Heterocycle: 1,3-Thiazole

-

"Thiazole" indicates a five-membered heterocyclic ring.

-

The prefix "thia-" refers to the presence of a sulfur atom, and "-aza-" (implied in "thiazole") refers to a nitrogen atom.

-

The locants "1,3-" specify the positions of these heteroatoms relative to each other, establishing the fundamental ring structure. According to IUPAC rules, numbering starts at the sulfur atom and proceeds to give the nitrogen atom the lowest possible number.[5]

Substituent Identification and Placement

The name systematically details the groups attached to this core ring:

-

"2-amino" : An amino group (-NH₂) is attached to the carbon atom at position 2 of the thiazole ring.

-

"4-propyl" : A propyl group (-CH₂CH₂CH₃) is located at position 4.

-

"5-carboxylate" : A carboxylate group (-COO⁻) is attached at position 5.

-

"Ethyl" : This precedes the entire name, indicating that the carboxylate group is esterified with an ethyl group (-CH₂CH₃), forming an ethyl ester (-COOCH₂CH₃).

This systematic naming convention allows for the precise reconstruction of the molecule's two-dimensional structure.

Caption: Structure of this compound.

Physicochemical Properties

A summary of the key computed properties for this compound is presented below. These values are essential for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂O₂S | [4] |

| Molecular Weight | 214.29 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| SMILES | CCCC1=C(SC(=N1)N)C(=O)OCC | [4] |

| InChIKey | JTRJDESRRBKKDQ-UHFFFAOYSA-N | [4] |

Synthesis Methodology: The Hantzsch Thiazole Synthesis

The most common and efficient method for constructing the 2-aminothiazole ring system is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[6] This reaction involves the condensation of an α-haloketone with a thioamide.[7][8] For the synthesis of the title compound, a variation of this classic reaction is employed, utilizing an α-halocarbonyl compound and thiourea.

The overall transformation can be visualized as a one-pot, three-component reaction, which is highly valued in medicinal chemistry for its efficiency and atom economy.[9]

Caption: Hantzsch thiazole synthesis workflow.

Experimental Protocol

The following is a representative protocol for the synthesis of a structurally similar compound, which can be adapted for the title compound. For instance, the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate involves reacting ethyl 2-chloro-3-oxobutanoate with thiourea.[10]

Materials:

-

Ethyl 2-chloro-3-oxohexanoate (1.0 eq.)

-

Thiourea (1.1 eq.)

-

Ethanol

Procedure:

-

Dissolve ethyl 2-chloro-3-oxohexanoate in ethanol at room temperature.

-

Add thiourea to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice water to precipitate the product.[11]

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

Causality:

-

Ethanol as Solvent: Provides a suitable medium for the reactants to dissolve and react, and its boiling point is appropriate for reflux conditions.

-

Reflux: The elevated temperature provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.

-

Precipitation in Ice Water: The product is typically poorly soluble in water, allowing for its separation from the reaction mixture and any water-soluble byproducts.[7]

Applications and Future Directions

Derivatives of thiazole-5-carboxylates are actively being investigated for a range of therapeutic applications. For example, various 2-amino-4-methylthiazole-5-carboxylate derivatives have been synthesized and evaluated as selective inhibitors of monoacylglycerol lipase (MAGL), a target in cancer therapy.[12] The 2-aminothiazole scaffold is also a key component of numerous approved drugs and clinical candidates, highlighting its therapeutic potential.[13]

The structural features of this compound, including the amino group, the ester functionality, and the alkyl substituent, provide multiple points for chemical modification. This allows for the generation of diverse chemical libraries for screening against various biological targets, such as kinases, proteases, and receptors. Future research will likely focus on leveraging this scaffold to develop more potent and selective therapeutic agents for a variety of diseases.

Conclusion

This compound is a well-defined chemical entity whose structure is unambiguously described by its IUPAC name. Its synthesis is readily achievable through the robust and versatile Hantzsch thiazole synthesis. As a member of the medicinally significant 2-aminothiazole class, it and its derivatives represent a promising platform for the discovery and development of novel pharmaceuticals. A thorough understanding of its nomenclature, structure, and synthesis is fundamental for researchers and scientists working in the field of drug development.

References

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

-

YouTube. synthesis of thiazoles. (2019-01-19). Available from: [Link]

-

CUTM Courseware. Thiazole. Available from: [Link]

-

MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

PubChem. Ethyl 2-amino-4-methylthiazole-5-carboxylate. Available from: [Link]

-

IUPAC. FR-2.2 Heterocyclic Components. Available from: [Link]

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

-

Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Available from: [Link]

-

Wikipedia. Thiazole. Available from: [Link]

-

IUPAC. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Available from: [Link]

-

IUPAC. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Chapter 6. Available from: [Link]

-

IUPAC. Provisional Recommendations. Available from: [Link]

-

PrepChem.com. Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. Available from: [Link]

-

NIH. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

-

PubMed. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. Available from: [Link]

-

ResearchGate. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF. Available from: [Link]

-

RSC Publishing. 2-Amino-4-aryl thiazole: a promising scaffold identified as a potent 5-LOX inhibitor. Available from: [Link]

Sources

- 1. Thiazole - Wikipedia [en.wikipedia.org]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 4. This compound | C9H14N2O2S | CID 824437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. FR-2.2 [iupac.qmul.ac.uk]

- 6. synarchive.com [synarchive.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ethyl 2-amino-4-methylthiazole-5-carboxylate | 7210-76-6 [chemicalbook.com]

- 11. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 12. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core structure of a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties.[3] Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate, the subject of this guide, is a key intermediate in the synthesis of various pharmaceutical agents. A thorough understanding of its synthesis is paramount for the efficient and scalable production of these potentially life-saving drugs. This guide provides a detailed exploration of the synthesis of this compound, with a focus on the underlying reaction mechanism and practical experimental considerations.

The Hantzsch Thiazole Synthesis: A Cornerstone Reaction

The most common and efficient method for the synthesis of this compound is the Hantzsch thiazole synthesis.[2][3] This robust and versatile reaction, first reported in 1887, involves the condensation of an α-haloketone with a thioamide, in this case, thiourea.[4]

Reaction Scheme:

Caption: General overview of the Hantzsch thiazole synthesis for the target molecule.

Unraveling the Reaction Mechanism

The Hantzsch synthesis proceeds through a well-established multi-step mechanism. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of ethyl 2-chloro-3-oxohexanoate. This is an SN2 reaction, resulting in the formation of an isothiouronium salt intermediate. The choice of a polar protic solvent like ethanol facilitates this step by stabilizing the charged intermediate.[5]

-

Intramolecular Cyclization: The amino group of the isothiouronium intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ketone. This intramolecular cyclization forms a five-membered heterocyclic intermediate, a 2-imino-2,3-dihydrothiazole derivative.

-

Dehydration and Tautomerization: The final step involves the elimination of a water molecule (dehydration) from the cyclic intermediate, leading to the formation of the aromatic thiazole ring. The resulting 2-iminothiazoline tautomerizes to the more stable 2-aminothiazole form to yield the final product.

Caption: Stepwise mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: A Step-by-Step Guide

The following protocol is adapted from established procedures for the synthesis of analogous 2-aminothiazole-5-carboxylates and provides a reliable method for the preparation of the target molecule.[6][7]

Materials and Reagents

| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |

| Ethyl 2-chloro-3-oxohexanoate | 192.64 | 0.1 | 19.26 g |

| Thiourea | 76.12 | 0.1 | 7.61 g |

| Ethanol (95%) | - | - | 200 mL |

| Sodium Carbonate (anhydrous) | 105.99 | 0.05 | 5.3 g |

| Deionized Water | - | - | As needed |

Procedure

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiourea (7.61 g, 0.1 mol) and sodium carbonate (5.3 g, 0.05 mol) to 200 mL of 95% ethanol.

-

Dissolution: Stir the mixture at room temperature until the solids are largely dissolved. Gentle warming may be applied if necessary.

-

Addition of α-Haloketone: Slowly add ethyl 2-chloro-3-oxohexanoate (19.26 g, 0.1 mol) to the stirred solution at room temperature over a period of 15-20 minutes. The addition should be dropwise to control any initial exotherm.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate of the product may form.

-

Isolation: Filter the reaction mixture to collect the crude product. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.

Causality Behind Experimental Choices

-

Solvent: Ethanol is a common solvent for the Hantzsch synthesis due to its ability to dissolve the reactants and facilitate the reaction through its polar protic nature.[5] It also allows for a convenient reflux temperature.

-

Base: Sodium carbonate is added to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. This prevents the protonation of the amino group of the product, which could lead to side reactions or inhibit the desired reaction.

-

Temperature: Refluxing the reaction mixture provides the necessary activation energy for the reaction to proceed at a reasonable rate. However, excessive heat should be avoided as it can lead to the formation of byproducts.[8]

Potential Side Reactions and Mitigation

While the Hantzsch synthesis is generally efficient, side reactions can occur. A common side product is the formation of the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[9]

-

Formation of Imino Isomer: This can be favored under strongly acidic conditions. By maintaining a neutral or slightly basic medium with the addition of sodium carbonate, the formation of the desired 2-amino isomer is favored.[8][9]

Experimental Workflow

Caption: A streamlined workflow for the synthesis and purification of the target compound.

Conclusion

The Hantzsch thiazole synthesis provides a reliable and efficient route to this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of this valuable pharmaceutical intermediate. The protocol and insights provided in this guide serve as a comprehensive resource for the successful synthesis and purification of this important compound, paving the way for further advancements in drug discovery and development.

References

-

Bouchet, M. J., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(9), 15636-15651. Available at: [Link]

-

Somogyi, L. (1991). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, (11), 2845-2847. Available at: [Link]

-

Verma, A., et al. (2023). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances, 13(45), 31696-31720. Available at: [Link]

-

ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. Available at: [Link]

-

ResearchGate. (n.d.). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PubMed Central. Available at: [Link]

- Google Patents. (2014). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.

-

Egan, R. S., et al. (1973). Intermediates in the Hantzsch thiazole synthesis. The Journal of Organic Chemistry, 38(24), 4213-4216. Available at: [Link]

-

Journal of Beijing Jiaotong University. (2006). Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. 30(3), 40-42. Available at: [Link]

-

Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Available at: [Link]

Sources

- 1. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]

- 7. Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate [jdxb.bjtu.edu.cn]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Biological Activity Screening of Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate

Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery

The 1,3-thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms that has garnered significant attention in medicinal chemistry. It is a quintessential "privileged structure," a molecular framework that is capable of binding to multiple, diverse biological targets, thereby exhibiting a wide array of pharmacological activities.[1][2] Clinically approved drugs such as the antibacterial Sulfathiazole and the anticancer agent Dasatinib feature this core, highlighting its therapeutic relevance.[1][3][4] Thiazole derivatives have demonstrated a broad spectrum of biological potential, including antimicrobial, anti-inflammatory, and antitumor properties.[2][5][6][7]

This guide focuses on a specific, novel derivative: Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate . While extensive biological data on this particular molecule is not yet publicly available, its structural components—the 2-aminothiazole core, a C4-propyl group, and a C5-carboxylate ester—suggest a high potential for bioactivity. This document provides a comprehensive, tiered strategy for the systematic biological screening of this compound, designed for researchers and drug development professionals. The methodologies outlined herein are grounded in established protocols and aim to efficiently identify and characterize the compound's therapeutic potential.

Compound Profile: this compound

A thorough understanding of the test article is paramount before commencing any screening cascade.

-

Chemical Structure:

-

Synthesis Rationale: The synthesis of 2-aminothiazole-5-carboxylate esters is typically achieved via the Hantzsch thiazole synthesis.[9] A common route involves the condensation of an α-haloketoester with thiourea. For the target compound, this would likely involve reacting ethyl 2-chloro-3-oxohexanoate with thiourea. This established synthetic pathway ensures a reliable supply of high-purity material for biological evaluation.

A Tiered Approach to Biological Activity Screening

To maximize efficiency and resource allocation, a hierarchical screening strategy is proposed. This cascade begins with broad, high-throughput primary assays to identify potential "hits" across major therapeutic areas where thiazoles have shown promise. Positive results from this initial tier will then trigger more specific secondary and mechanistic assays to validate the activity and elucidate the mode of action.

Figure 1: A tiered workflow for biological activity screening.

Tier 1: Primary Broad-Spectrum Screening Protocols

The initial screening phase is designed to cast a wide net, evaluating the compound against diverse biological systems. A crucial prerequisite is a preliminary cytotoxicity assessment to differentiate targeted bioactivity from non-specific toxicity.

Preliminary Cytotoxicity Assay

Rationale: It is essential to determine the concentration range at which the compound is toxic to normal mammalian cells. This data provides a therapeutic window and ensures that activity observed in other assays is not merely a result of cell death. Non-cancerous cell lines are used for this purpose.[10]

Protocol: MTT Assay on L929 Fibroblast Cells

-

Cell Seeding: Seed L929 mouse fibroblast cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in culture medium, starting from 100 µM down to 0.195 µM. Include a vehicle control (DMSO equivalent to the highest concentration) and a positive control (e.g., Doxorubicin).

-

Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the CC₅₀ (50% cytotoxic concentration).

Antimicrobial Activity Screening

Rationale: The thiazole nucleus is a core component of many antimicrobial agents.[2][11][12] A broad-spectrum screen against representative pathogens is a logical starting point. The agar disc diffusion method provides a qualitative primary screen.

Protocol: Agar Disc Diffusion Assay

-

Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Uniformly swab the inoculum onto the surface of Mueller-Hinton Agar (for bacteria) or Potato Dextrose Agar (for fungi) plates.

-

Disc Application: Sterilize 6 mm paper discs. Impregnate discs with a defined amount of the test compound (e.g., 30 µ g/disc ). Allow the solvent to evaporate.

-

Placement: Place the impregnated discs onto the agar surface. Include a negative control (DMSO) and positive controls (e.g., Ampicillin for bacteria, Amphotericin B for fungi).

-

Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or 28°C for 48 hours (fungi).

-

Data Acquisition: Measure the diameter of the zone of inhibition (in mm) around each disc.

Table 1: Representative Panel for Primary Antimicrobial Screening

| Organism Type | Species | Rationale |

|---|---|---|

| Gram-positive | Staphylococcus aureus | Common human pathogen, frequent cause of skin and systemic infections.[13] |

| Gram-positive | Bacillus subtilis | Model organism, surrogate for other pathogenic Bacilli.[14] |

| Gram-negative | Escherichia coli | Ubiquitous, model organism, common cause of GI and urinary tract infections.[3] |

| Gram-negative | Pseudomonas aeruginosa | Opportunistic pathogen, known for antibiotic resistance.[2] |

| Fungi (Yeast) | Candida albicans | Common cause of opportunistic fungal infections.[2] |

| Fungi (Mold) | Aspergillus niger | Common environmental mold, opportunistic pathogen.[13] |

Anticancer Activity Screening

Rationale: Thiazole derivatives are well-documented as potent anticancer agents, acting through various mechanisms such as apoptosis induction and enzyme inhibition.[1][7][10] A primary screen against a small, diverse panel of human cancer cell lines is recommended.

Protocol: NCI-3 Cell Line Panel (MTT or SRB Assay)

-

Cell Lines: A representative panel could include:

-

Methodology: The protocol is identical to the MTT assay described in section 1.1, using the cancer cell lines instead of L929. The Sulforhodamine B (SRB) assay, which measures total protein content, is a common alternative.

-

Analysis: Results are expressed as GI₅₀ (50% growth inhibition), providing a preliminary measure of the compound's cytostatic or cytotoxic effect on cancer cells.

Anti-inflammatory Activity Screening

Rationale: Many thiazole derivatives exhibit anti-inflammatory properties, often by inhibiting key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) or by modulating cytokine production.[6][15] A cell-based assay measuring the inhibition of inflammatory mediators is an effective primary screen.

Protocol: Inhibition of LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

-

Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Include wells with cells only (negative control), cells + LPS (positive control), and cells + compound only (to check for direct effects).

-

Incubation: Incubate for 24 hours.

-

NO Measurement (Griess Assay):

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution).

-

Add 50 µL of Griess Reagent B (NED solution).

-

Incubate for 10 minutes at room temperature.

-

-

Data Acquisition: Measure the absorbance at 540 nm.

-

Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-only control.

Tier 2: Secondary and Mechanistic Assays

A "hit" from Tier 1—defined as a compound showing significant activity at a non-cytotoxic concentration—warrants progression to more detailed investigation.

If Antimicrobial Activity is Confirmed:

-

Quantitative Assays: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) using broth microdilution methods.[3]

-

Mechanism of Action Studies: Potential mechanisms for thiazole-based antimicrobials include inhibition of DNA gyrase or 14α-lanosterol demethylase.[3][11] Enzyme inhibition assays for these targets would be a logical next step.

If Anticancer Activity is Confirmed:

-

Expanded Cell Line Screening: Test the compound against the full NCI-60 human tumor cell line panel to identify patterns of activity and potential organ specificity.

-

Mechanism of Apoptosis:

Figure 2: Simplified apoptotic pathway targeted by some thiazoles.

-

Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if the compound causes cell cycle arrest at a specific phase (G1, S, G2/M).

If Anti-inflammatory Activity is Confirmed:

-

Enzyme Inhibition Assays: Perform in vitro assays to measure the direct inhibitory effect on COX-1, COX-2, and 5-LOX enzymes, as these are common targets for anti-inflammatory thiazoles.[6][15]

-

Cytokine Profiling: Use ELISA or multiplex bead arrays to quantify the inhibition of other pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated macrophages.[16]

Conclusion

This compound is a promising candidate for biological screening due to its thiazole core, a scaffold renowned for its diverse pharmacological activities. The proposed tiered screening strategy provides a systematic and resource-efficient framework to comprehensively evaluate its potential as an antimicrobial, anticancer, or anti-inflammatory agent. By starting with broad primary screens and progressing to more focused mechanistic studies for validated hits, researchers can effectively uncover the therapeutic value of this novel chemical entity. The causality-driven approach, linking the known activities of the chemical class to the screening strategy, ensures a logical and scientifically rigorous investigation.

References

- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews.

- Synthesis and Anticancer Activities of Some Thiazole Derivatives. Taylor & Francis Online.

- A review on progress of thiazole derivatives as potential anti-inflammatory agents. ResearchGate.

- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI.

- Synthesis and anti-inflammatory activity of thiazole derivatives. Informa Connect.

- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC - NIH.

- The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI.

- Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Taylor & Francis Online.

- Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Publishing.

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. ResearchGate.

- A review on progress of thiazole derivatives as potential anti-inflammatory agents. ResearchGate.

- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.

- SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research.

- Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PMC - NIH.

- Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega.

- Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. Oriental Journal of Chemistry.

- Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers.

- Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Publishing.

- This compound. PubChem.

- Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. PubMed.

- Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis. ChemicalBook.

- A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar.

Sources

- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 8. This compound | C9H14N2O2S | CID 824437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.aip.org [pubs.aip.org]

- 10. tandfonline.com [tandfonline.com]

- 11. jchemrev.com [jchemrev.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties – Oriental Journal of Chemistry [orientjchem.org]

- 14. Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Prospective Analysis of Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate: A Technical Guide to Unlocking Therapeutic Potential

Abstract

The 2-aminothiazole moiety is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. This technical guide provides a prospective analysis of a specific, yet underexplored, member of this class: Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate. While direct therapeutic applications of this compound are not yet extensively documented, this guide synthesizes the wealth of knowledge surrounding structurally related 2-aminothiazole derivatives to forecast its potential therapeutic applications. We will delve into its probable synthesis, hypothesize its biological activities based on robust structure-activity relationship (SAR) studies of its analogs, and propose detailed experimental workflows for its validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities with therapeutic promise.

Introduction: The Prominence of the 2-Aminothiazole Scaffold

Heterocyclic compounds are the bedrock of modern pharmacotherapy, and among them, the thiazole ring, particularly the 2-aminothiazole scaffold, holds a place of distinction.[1] This five-membered ring containing sulfur and nitrogen is a key pharmacophore in numerous approved drugs and clinical candidates, prized for its favorable physicochemical properties and its ability to engage in diverse biological interactions. The 2-aminothiazole core is implicated in a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[1][2]

This guide focuses on This compound (CAS No. 81569-37-1), a molecule of significant interest due to its unique substitution pattern. The presence of a propyl group at the C4 position and an ethyl carboxylate at the C5 position suggests the potential for novel biological activities and improved pharmacokinetic profiles compared to previously studied analogs. While the direct biological data for this specific molecule is sparse, a comprehensive review of its structural neighbors allows us to build a strong, hypothesis-driven case for its therapeutic potential.

Synthesis and Physicochemical Properties

Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis

The most probable and widely employed method for the synthesis of this compound is the Hantzsch thiazole synthesis. This robust and versatile one-pot reaction involves the condensation of an α-haloketone with a thioamide. For the target compound, this would entail the reaction of ethyl 2-chloroacetoacetate (or a brominated equivalent) with valerimidamide (or thiourea and a precursor to the propyl group). A generalized scheme is presented below:

Caption: Tier 1 primary in vitro screening workflow.

Experimental Protocols:

-

Antimicrobial Susceptibility Testing (Broth Microdilution):

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, perform serial two-fold dilutions of the compound in appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the microbial strain.

-

Incubate at the appropriate temperature and duration for each organism.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.

-

To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), subculture from the wells with no visible growth onto agar plates and incubate. The lowest concentration that results in a ≥99.9% reduction in the initial inoculum is the MBC/MFC.

-

-

NCI-60 Human Tumor Cell Line Screen:

-

Submit the compound to the National Cancer Institute's Developmental Therapeutics Program for screening against their panel of 60 human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

-

The assay is based on the sulforhodamine B (SRB) protein stain to assess cell growth inhibition.

-

Data will be reported as GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell kill).

-

Tier 2: Mechanism of Action and Lead Optimization

Should promising activity be identified in Tier 1, the subsequent phase will focus on elucidating the mechanism of action and exploring initial lead optimization.

Caption: Tier 2 mechanism of action and lead optimization workflow.

Conclusion and Future Directions

This compound stands as a promising yet largely unexplored molecule within the esteemed class of 2-aminothiazole derivatives. Based on a thorough analysis of its structural analogs, there is a strong scientific rationale to hypothesize its potential as an antimicrobial, anticancer, and/or anti-inflammatory agent. The ethyl carboxylate at the C5 position is particularly noteworthy, as it has been shown to be critical for the activity of some related compounds. The proposed experimental workflows provide a clear roadmap for the systematic evaluation of this compound's therapeutic potential. Future research should focus on the synthesis and in vitro screening of this molecule, followed by targeted mechanism of action studies and lead optimization to unlock its full therapeutic promise. The insights gained from such studies will not only elucidate the specific biological activities of this compound but also contribute to a deeper understanding of the structure-activity relationships governing the 2-aminothiazole scaffold.

References

-

PubChem. This compound. Available from: [Link]

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

-

ResearchGate. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Available from: [Link]

-

PubMed. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Available from: [Link]

-

PubMed Central. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Available from: [Link]

-

MolPort. This compound. Available from: [Link]

-

ACS Publications. Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell. Available from: [Link]

-

SpringerLink. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Available from: [Link]

-

NIH. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Available from: [Link]

-

ResearchGate. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Available from: [Link]

-

ResearchGate. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Available from: [Link]

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

Sources

A Guide to Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate: A Versatile Scaffold in Modern Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate, a key heterocyclic building block in organic synthesis. We delve into its synthesis, physicochemical properties, and multifaceted applications, with a particular focus on its role in medicinal chemistry and drug discovery. This document serves as a resource for researchers and professionals, offering detailed experimental protocols, mechanistic insights, and a framework for leveraging this versatile molecule in the development of novel compounds.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] This structural motif is considered a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds and FDA-approved drugs.[3] Thiazole derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][4] Their clinical relevance is highlighted by their incorporation into drugs such as the anticancer agent Dasatinib and the antimicrobial Sulfathiazole.[3]

This compound emerges as a particularly valuable building block. Its trisubstituted thiazole core is adorned with three key functional groups:

-

A 2-amino group , which serves as a versatile nucleophilic handle for elaboration.

-

A 4-propyl group , which imparts lipophilicity, influencing the molecule's solubility and pharmacokinetic profile.

-

A 5-carboxylate ester , which can be readily modified, allowing for the introduction of diverse functionalities.

This strategic arrangement of functional groups makes it an ideal starting point for constructing libraries of complex molecules for structure-activity relationship (SAR) studies in drug development.[5]

Physicochemical and Spectroscopic Profile

The fundamental properties of the title compound are summarized below. This data is essential for reaction planning, characterization, and safety considerations.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[6] |

| CAS Number | 81569-37-1 | PubChem[6] |

| Molecular Formula | C₉H₁₄N₂O₂S | PubChem[6] |

| Molecular Weight | 214.29 g/mol | PubChem[6] |

| Canonical SMILES | CCCC1=C(SC(=N1)N)C(=O)OCC | PubChem[6] |

| Appearance | Typically a solid | N/A |

| Solubility | Soluble in common organic solvents like DMF, DMSO, and alcohols | N/A |

Spectroscopic analysis is critical for structure verification. While specific spectra are dependent on experimental conditions, the expected characteristics are:

-

¹H NMR: Signals corresponding to the ethyl ester (triplet and quartet), the propyl chain (triplet, sextet, triplet), and a broad singlet for the amino protons.

-

¹³C NMR: Resonances for the carbonyl carbon of the ester, the carbons of the thiazole ring, and the aliphatic carbons of the ethyl and propyl groups.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching (amino group), C=O stretching (ester carbonyl), and C=N stretching of the thiazole ring.

Synthesis of the Building Block: The Hantzsch Thiazole Synthesis

The most reliable and widely used method for preparing 2-aminothiazoles is the Hantzsch Thiazole Synthesis, first described in 1887.[7] This reaction involves the condensation of an α-haloketone or α-haloester with a thioamide, typically thiourea for the synthesis of 2-aminothiazoles.[7][8][9] The reaction is known for its simplicity and generally high yields.[8][9]

The synthesis of this compound proceeds by reacting ethyl 2-chloro-3-oxohexanoate with thiourea .

Mechanistic Insight

The Hantzsch synthesis is a multi-step pathway that culminates in the formation of the stable aromatic thiazole ring.[8][10]

-

Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the carbon bearing the halogen (chloro group) in an Sₙ2 reaction.[10]

-

Tautomerization & Cyclization: Following the initial attack, an intramolecular cyclization occurs where the imine nitrogen attacks the ketone carbonyl.[10]

-

Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from general Hantzsch synthesis methods.[8][11]

Materials:

-

Ethyl 2-chloro-3-oxohexanoate

-

Thiourea

-

Ethanol (absolute)

-

Ice water

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve thiourea (1.0 equivalent) in absolute ethanol (approx. 5-10 mL per gram of thiourea).

-

Addition of Haloester: To the stirring solution, add ethyl 2-chloro-3-oxohexanoate (1.0 equivalent) dropwise at room temperature.

-

Heating: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing ice-cold water while stirring.

-

Isolation: A precipitate of the product will form. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the filter cake with cold water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, this compound.

Applications in Organic Synthesis

The synthetic utility of this compound lies in the differential reactivity of its functional groups. The 2-amino group is a prime site for N-functionalization, while the 5-ester group allows for modifications at the C-terminus.

Derivatization of the 2-Amino Group

The nucleophilic amino group readily undergoes reactions such as acylation, sulfonylation, and formation of ureas or thioureas. These transformations are fundamental in medicinal chemistry for exploring SAR. For example, acylation is a common step in the synthesis of kinase inhibitors.[5][12]

Example Application: N-Acylation

Experimental Protocol: Synthesis of Ethyl 2-benzamido-4-propyl-1,3-thiazole-5-carboxylate

-

Dissolution: Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen).

-

Base Addition: Add a base such as pyridine or triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylating Agent: Slowly add benzoyl chloride (1.1 eq.) to the stirring mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Quenching & Extraction: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude material using column chromatography on silica gel to yield the pure N-acylated product.

Modification of the 5-Ester Group

The ethyl ester at the 5-position is a versatile handle for introducing diversity. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a key linkage in many pharmaceutical agents.[13][14]

Example Application: Saponification followed by Amide Coupling

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 3. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 5. China Intermediates Ethyl 2-amino-1,3-benzothiazole-6-carboxylate for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 6. This compound | C9H14N2O2S | CID 824437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. synarchive.com [synarchive.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. mdpi.com [mdpi.com]

The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 2-Aminothiazoles

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2][3] From anti-inflammatory and antimicrobial to anticancer agents, the unique electronic and structural properties of this heterocyclic system have made it a focal point of drug discovery for over a century.[2][4][5] This in-depth guide provides a comprehensive overview of the discovery and historical evolution of 2-aminothiazole synthesis, delves into the mechanistic underpinnings of classical and modern synthetic routes, and offers practical, field-proven insights for the contemporary researcher.

Part 1: The Genesis of a Scaffold: The Hantzsch Synthesis

The journey of 2-aminothiazole synthesis is inextricably linked to the pioneering work of German chemist Arthur Hantzsch. In 1887, Hantzsch reported a straightforward and robust method for the construction of the thiazole ring, a reaction that has since become a fundamental tool in heterocyclic chemistry.[1][4][6] The classical Hantzsch thiazole synthesis involves the condensation of an α-halocarbonyl compound with a thioamide or, for the specific synthesis of 2-aminothiazoles, a thiourea.[1][4][6][7] This seminal discovery opened the door to the systematic exploration of thiazole chemistry and its vast potential in various scientific domains.[8]

The enduring utility of the Hantzsch synthesis lies in its simplicity and versatility, allowing for the introduction of a wide range of substituents onto the thiazole core.[9][10] However, the classical method is not without its limitations, including harsh reaction conditions and challenges in product purification, which have spurred the development of numerous modifications over the decades.[11]

Mechanistic Insights into the Hantzsch Synthesis

The Hantzsch synthesis proceeds through a well-established multi-step mechanism. Understanding this pathway is crucial for optimizing reaction conditions and predicting potential side reactions. The reaction begins with a nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 2-aminothiazole ring.[1][7]

Caption: The reaction pathway of the Hantzsch thiazole synthesis.

Part 2: Evolution of a Classic: Modern Synthetic Methodologies

While the Hantzsch synthesis remains a cornerstone, the demands of modern drug discovery for efficiency, sustainability, and molecular diversity have driven significant innovation in 2-aminothiazole synthesis. Researchers have focused on developing one-pot procedures, employing novel catalysts, and exploring alternative energy sources to overcome the limitations of the classical method.

One-Pot Syntheses